molecular formula C14H12N2O4 B2891243 3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one CAS No. 392248-89-4

3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B2891243
CAS No.: 392248-89-4
M. Wt: 272.26
InChI Key: QYAPXMBLMIBQJW-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes a cyclohexa-2,5-dienone core substituted with dimethyl and nitrophenoxy groups. Its molecular formula is C14H12N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of 3,5-dimethylcyclohexa-2,5-dienone with 4-nitrophenoxyamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted cyclohexa-2,5-dienones and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The nitrophenoxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can interact with enzymes and proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-((2-nitrophenoxy)imino)cyclohexa-2,5-dienone
  • 3,5-Dimethyl-4-((3-nitrophenoxy)imino)cyclohexa-2,5-dienone

Uniqueness

3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenoxy group at the 4-position allows for unique reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,5-dimethyl-4-(4-nitrophenoxy)iminocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-7-12(17)8-10(2)14(9)15-20-13-5-3-11(4-6-13)16(18)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAPXMBLMIBQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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